molecular formula C36H36N2O3 B12299431 Fetoxilate CAS No. 54063-45-5

Fetoxilate

Cat. No.: B12299431
CAS No.: 54063-45-5
M. Wt: 544.7 g/mol
InChI Key: KISQOVVPIHYLRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Fetoxilate involves the esterification of 4-piperidinecarboxylic acid with 2-phenoxyethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Fetoxilate undergoes several types of chemical reactions, including:

Scientific Research Applications

Fetoxilate has several scientific research applications:

Mechanism of Action

Fetoxilate exerts its effects by binding to opioid receptors in the gastrointestinal tract, leading to a decrease in gastrointestinal motility and an increase in the absorption of fluids and electrolytes. This action helps to reduce the frequency and severity of diarrhea. The molecular targets involved include the mu-opioid receptors, which mediate the antidiarrheal effects .

Comparison with Similar Compounds

Fetoxilate is similar to other opioid receptor agonists such as diphenoxylate and loperamide. this compound is unique in its chemical structure, which includes a phenoxyethyl ester group. This structural difference may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Properties

CAS No.

54063-45-5

Molecular Formula

C36H36N2O3

Molecular Weight

544.7 g/mol

IUPAC Name

2-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C36H36N2O3/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33/h1-20H,21-28H2

InChI Key

KISQOVVPIHYLRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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